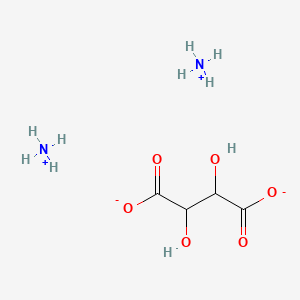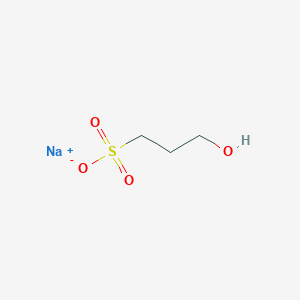
Ornithylaspartate
概要
説明
Ornithylaspartate is a stable salt formed by the combination of two amino acids, ornithine and aspartate. It plays a significant role in the urea cycle, which is crucial for the detoxification of ammonia in the liver. This compound is particularly noted for its therapeutic applications in treating hepatic encephalopathy, a condition characterized by elevated ammonia levels due to liver dysfunction .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of ornithylaspartate involves dissolving ornithine-alpha-ketoglutarate, ornithine citrate, or ornithine malate in water, followed by the addition of aspartic acid. The pH of the solution is adjusted to 7.0-8.0, and active carbon is added for decolorization. The solution is then filtered, and an organic solvent miscible with water is added to induce crystallization. The resulting crystals are filtered and dried .
Industrial Production Methods: In industrial settings, the preparation of this compound injection involves controlling the oxygen content by regulating temperature and introducing nitrogen during the preparation, filtering, filling, and fusing processes. This method ensures the quality and stability of the final product by maintaining low dissolved oxygen levels .
化学反応の分析
Types of Reactions: Ornithylaspartate primarily undergoes transamination reactions, where it is converted to glutamate via glutamine synthetase. This process is crucial for the detoxification of ammonia in the liver .
Common Reagents and Conditions:
Transamination: Involves enzymes such as glutamine synthetase and carbamoyl phosphate synthetase.
Oxidation and Reduction: These reactions are less common for this compound but can occur under specific conditions involving strong oxidizing or reducing agents.
Major Products:
Glutamate: Formed through transamination.
Urea: Produced as a result of the urea cycle, aiding in ammonia detoxification.
科学的研究の応用
Ornithylaspartate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in studying amino acid metabolism and the urea cycle.
Biology: Investigated for its role in cellular detoxification processes.
Medicine: Extensively studied for its therapeutic effects in treating hepatic encephalopathy and other liver-related disorders.
Industry: Utilized in the production of pharmaceuticals aimed at liver health and detoxification.
作用機序
Ornithylaspartate exerts its effects by enhancing the urea cycle in the liver, which facilitates the conversion of toxic ammonia into urea for excretion. It also promotes the synthesis of glutamine, which further aids in ammonia detoxification. The compound acts both peripherally (increasing urea and glutamine synthesis) and centrally (increasing glutamine synthesis in the brain), providing comprehensive protection against ammonia toxicity .
類似化合物との比較
L-ornithine: An amino acid involved in the urea cycle.
L-aspartate: Another amino acid that participates in transamination reactions.
L-ornithine-alpha-ketoglutarate: A precursor used in the synthesis of ornithylaspartate.
Uniqueness: this compound is unique due to its dual role in enhancing both the urea cycle and glutamine synthesis, making it particularly effective in reducing ammonia levels and treating hepatic encephalopathy. Its combined action on peripheral and central pathways distinguishes it from other similar compounds .
特性
IUPAC Name |
[(4S)-4-amino-4-carboxybutyl]azanium;(2S)-2-amino-4-hydroxy-4-oxobutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m00/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUZXIMQZIMPSQ-ZBRNBAAYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)O)N)C[NH3+].C(C(C(=O)[O-])N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C[C@@H](C(=O)O)N)C[NH3+].C([C@@H](C(=O)[O-])N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3230-94-2 | |
| Record name | Ornithine aspartate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3230-94-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ornithine L-form aspartate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003230942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2S)-2-[[(2S)-2-azaniumyl-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B7821035.png)








